molecular formula C18H15N5O2S B2633122 6-[(4-Methylphenyl)sulfonyl]-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine CAS No. 866132-32-3

6-[(4-Methylphenyl)sulfonyl]-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine

Cat. No. B2633122
CAS RN: 866132-32-3
M. Wt: 365.41
InChI Key: YBSJDCNUAWDOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-[(4-Methylphenyl)sulfonyl]-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine” is a chemical compound used in scientific research . It has a molecular weight of 365.42 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15N5O2S/c1-12-5-7-13 (8-6-12)26 (24,25)16-11-21-18-14 (10-22-23 (18)17 (16)19)15-4-2-3-9-20-15/h2-11H,19H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 365.42 . It is a solid in its physical form . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) cross-coupling . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Anti-Inflammatory Applications

The compound has been found to have anti-inflammatory properties . A series of 2- (4-methylsulfonylphenyl) indole derivatives have been designed and synthesized. The synthesized compounds were assessed for their antimicrobial, COX inhibitory and anti-inflammatory activities .

Antimicrobial Applications

The compound also has antimicrobial applications . It was found to be a potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose .

COX Inhibitory Applications

The compound has COX inhibitory applications . Compounds showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .

Antileishmanial Applications

Pyrazole-bearing compounds, such as this one, are known for their antileishmanial activities . These compounds have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .

Antimalarial Applications

Similarly, these compounds have antimalarial activities . They have been synthesized and their structures were verified .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-12-5-7-13(8-6-12)26(24,25)16-11-21-18-14(10-22-23(18)17(16)19)15-4-2-3-9-20-15/h2-11H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSJDCNUAWDOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=CC=N4)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Methylphenyl)sulfonyl]-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine

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